molecular formula C14H10ClNO5 B6406742 4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 1261957-23-6

4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6406742
CAS RN: 1261957-23-6
M. Wt: 307.68 g/mol
InChI Key: XDCDSHYIIWOETA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid, or 4-(3-Cl-4-OMe-Phenyl)-2-NO2-benzoic acid, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a type of nitrobenzoic acid, which has a high degree of solubility in water and is a colorless solid. The chemical formula of this compound is C10H8ClNO4. It is often used as a starting material for the synthesis of other compounds and as a reagent in organic synthesis.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and is also used as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. In addition, it is used as a catalyst for the synthesis of polymers and other materials.

Mechanism of Action

4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid acts as an oxidizing agent in organic synthesis. The compound is capable of oxidizing other molecules and can be used to produce free radicals. The free radicals produced by the compound can be used to initiate a variety of reactions in organic synthesis.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid is not known to have any significant biochemical or physiological effects in humans. However, the compound may be toxic if ingested or inhaled in large amounts.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid is that it is a relatively inexpensive and widely available reagent for organic synthesis. The compound is also relatively stable and can be stored for long periods of time.
The main limitation of 4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid is that it is a strong oxidizing agent and can be hazardous if not handled properly. The compound should be stored in a cool, dry place and should be handled with appropriate safety precautions.

Future Directions

There are many potential future directions for 4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid. The compound could be used in the synthesis of new pharmaceuticals, pesticides, dyes, and other organic compounds. It could also be used as a catalyst in the synthesis of polymers and other materials. In addition, further research could be conducted to determine the compound’s potential biochemical and physiological effects. Finally, the compound could be used as a reagent in other organic synthesis reactions.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)-2-nitrobenzoic acid can be synthesized by a two-step process. In the first step, 3-chloro-4-methoxyphenol is reacted with nitrobenzene in the presence of sulfuric acid as a catalyst. This reaction produces 4-(3-chloro-4-methoxyphenyl)-2-nitrobenzene as the main product. In the second step, this compound is oxidized with aqueous sodium hypochlorite to obtain 4-(3-chloro-4-methoxyphenyl)-2-nitrobenzoic acid as the final product.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(7-9)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCDSHYIIWOETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691060
Record name 3'-Chloro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-23-6
Record name 3'-Chloro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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